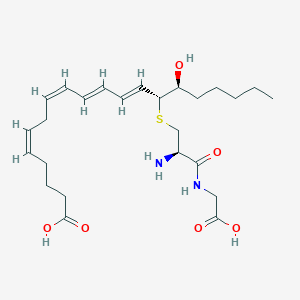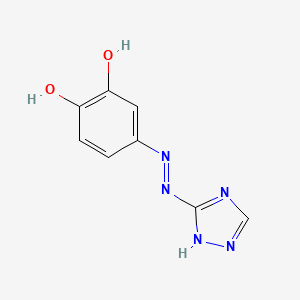
1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)- is a compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N). This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of both the dihydroxyphenyl and triazole moieties in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)- typically involves the diazotization of 3,4-dihydroxyaniline followed by coupling with 4H-1,2,4-triazole. The reaction conditions often include acidic environments to facilitate the diazotization process. The general steps are as follows:
Diazotization: 3,4-Dihydroxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4H-1,2,4-triazole under basic conditions to yield 1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)- can undergo various types of chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The azo group (N=N) can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be employed for esterification or etherification reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Esters or ethers
Applications De Recherche Scientifique
1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)- involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can participate in redox reactions, while the triazole moiety can interact with various biological molecules. These interactions can modulate biochemical pathways and exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to dopamine, used in the treatment of Parkinson’s disease.
3,4-Dihydroxyphenylacetic acid (DOPAC): A metabolite of dopamine.
3,4-Dihydroxyphenylserine (DOPS): Used in the treatment of orthostatic hypotension.
Uniqueness
1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)- is unique due to the presence of both the azo and triazole groups in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
145889-49-2 |
|---|---|
Formule moléculaire |
C8H7N5O2 |
Poids moléculaire |
205.177 |
Nom IUPAC |
4-[2-(1H-1,2,4-triazol-5-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C8H7N5O2/c14-6-2-1-5(3-7(6)15)11-13-8-9-4-10-12-8/h1-4,11H,(H2,9,10,12,13) |
Clé InChI |
OJSVZQKEYTZYOM-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C(=O)C=C1NNC2=NC=NN2 |
Synonymes |
1,2-Benzenediol, 4-(1H-1,2,4-triazol-3-ylazo)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


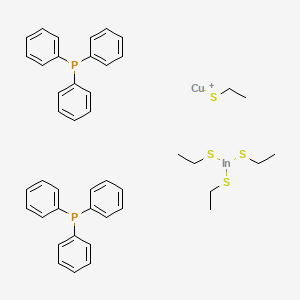

![3H-furo[3,2-e]benzimidazole](/img/structure/B583309.png)
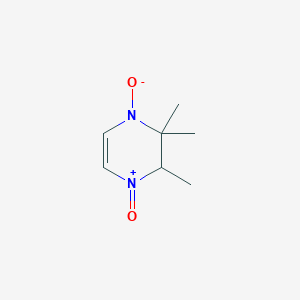
![4,7-Methano-1H-isoindole,octahydro-3a-methyl-,[3aS-(3a-alpha-,4-bta-,7-bta-,7a-alpha-)]-(9CI)](/img/no-structure.png)
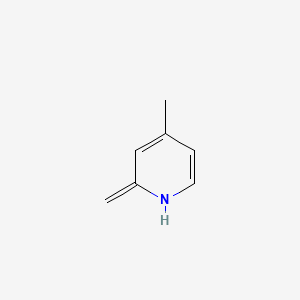
![(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B583319.png)
